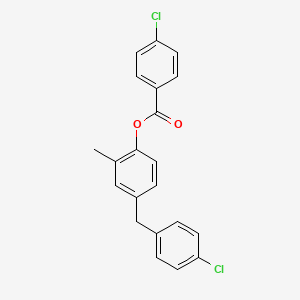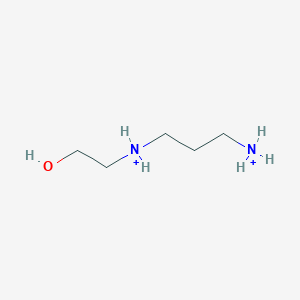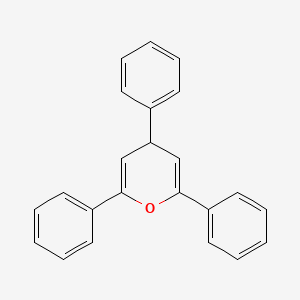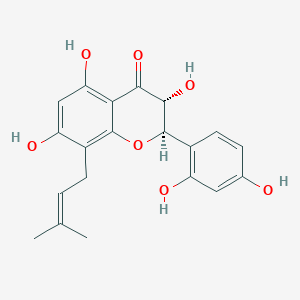
2'-Hydroxyneophellamuretin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Hydroxyneophellamuretin is a phenolic natural compound belonging to the flavonoid family. It is known for its exceptional anti-inflammatory and antioxidant properties. This compound has garnered significant interest in scientific research due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxyneophellamuretin typically involves the extraction of natural sources followed by chemical modifications. The exact synthetic routes and reaction conditions are proprietary and often involve multiple steps, including the use of solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Industrial Production Methods: Industrial production methods for 2’-Hydroxyneophellamuretin focus on optimizing yield and purity. These methods often involve advanced extraction techniques to preserve the bioactivity and integrity of the compound. The process includes the use of high-purity solvents and controlled reaction conditions to ensure consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Hydroxyneophellamuretin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically conducted under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products: The major products formed from these reactions include various derivatives of 2’-Hydroxyneophellamuretin, which may exhibit enhanced biological activities or improved solubility and stability .
Applications De Recherche Scientifique
2’-Hydroxyneophellamuretin has a wide range of scientific research applications:
Chemistry: It is used as a reference standard and a synthetic precursor in various chemical research studies.
Biology: The compound’s anti-inflammatory and antioxidant properties make it a valuable tool in studying cellular processes and disease mechanisms.
Medicine: Research has shown its potential in treating ailments such as cancer, diabetes, and neurodegenerative diseases due to its bioactive properties.
Industry: It is utilized in the development of natural product libraries and high-throughput screening for drug discovery.
Mécanisme D'action
The mechanism of action of 2’-Hydroxyneophellamuretin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of oxidative stress and inflammatory pathways. The compound’s antioxidant properties help in scavenging free radicals, while its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparaison Avec Des Composés Similaires
2’-Hydroxyneophellamuretin is unique due to its specific structural features and bioactive properties. Similar compounds include:
- Dihydrokaempferide
- 7-O-Methylaromadendrin
- Dihydrorobinetin
- Dihydromorin
- Taxifolin
These compounds share structural similarities but differ in their specific biological activities and applications. 2’-Hydroxyneophellamuretin stands out due to its potent anti-inflammatory and antioxidant properties, making it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C20H20O7 |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H20O7/c1-9(2)3-5-11-14(23)8-15(24)16-17(25)18(26)20(27-19(11)16)12-6-4-10(21)7-13(12)22/h3-4,6-8,18,20-24,26H,5H2,1-2H3/t18-,20+/m0/s1 |
Clé InChI |
ZSCDUCZBAJYISP-AZUAARDMSA-N |
SMILES isomérique |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C |
SMILES canonique |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


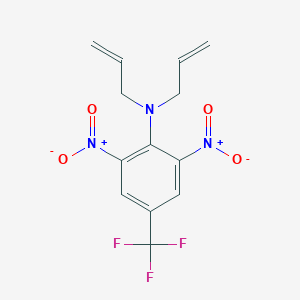
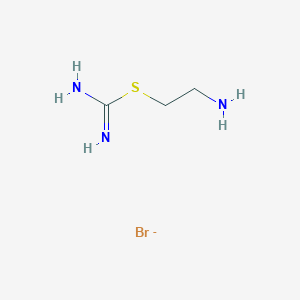
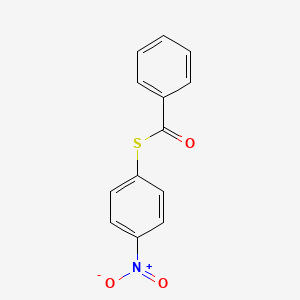

![Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B14746547.png)
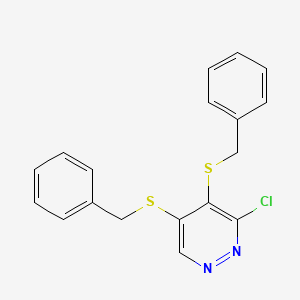
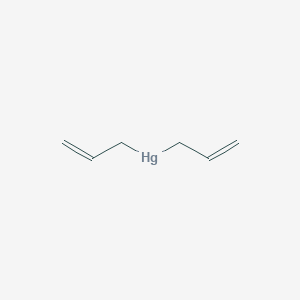
![[1,3]Thiazolo[4,5-F]quinoxaline](/img/structure/B14746556.png)

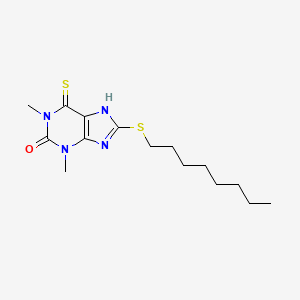
![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2-thiazolidinylidene)-1-propenyl]-4,5-dihydro-, iodide](/img/structure/B14746576.png)
